cis-5-Decene

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

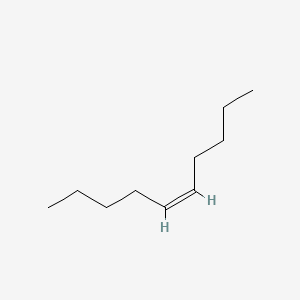

Structure

3D Structure

Eigenschaften

IUPAC Name |

(Z)-dec-5-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20/c1-3-5-7-9-10-8-6-4-2/h9-10H,3-8H2,1-2H3/b10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UURSXESKOOOTOV-KTKRTIGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC/C=C\CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20896841 | |

| Record name | Cis-5-Decene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20896841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7433-78-5 | |

| Record name | (5Z)-5-Decene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7433-78-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Decene, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007433785 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cis-5-Decene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20896841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Fundamental Properties of cis-5-Decene

Executive Summary

This technical guide provides a comprehensive overview of the fundamental properties of cis-5-decene (CAS No. 7433-78-5), an unsaturated aliphatic hydrocarbon. Intended for researchers, chemists, and drug development professionals, this document synthesizes critical data on its chemical identity, physicochemical characteristics, reactivity, and handling protocols. The guide emphasizes the practical application of this knowledge in a laboratory setting, offering detailed experimental procedures for quality control and visual workflows for material verification. By grounding all technical data in authoritative sources, this document serves as a reliable reference for the safe and effective use of this compound as a synthetic building block and in various industrial applications.

Chemical Identification and Molecular Structure

Accurate identification is the cornerstone of chemical research and development. This compound, also known by its IUPAC name (Z)-dec-5-ene, is a simple alkene with a single double bond located at the fifth carbon position, resulting in a symmetrical structure.[1][2] The "cis" or "Z" configuration indicates that the alkyl chains are on the same side of the double bond, which imposes a distinct stereochemistry that governs its physical properties and chemical reactivity.

Nomenclature and Identifiers

| Identifier | Value | Source(s) |

| IUPAC Name | (Z)-dec-5-ene | [1][3] |

| Synonyms | This compound, (5Z)-5-Decene, (Z)-5-C10H20 | [1][2][4][5] |

| CAS Number | 7433-78-5 | [1][2][4][6][7] |

| Molecular Formula | C₁₀H₂₀ | [1][2][4][6][7] |

| Molecular Weight | 140.27 g/mol | [1][2][4][6] |

| InChI Key | UURSXESKOOOTOV-KTKRTIGZSA-N | [2][3][8] |

| Canonical SMILES | CCCCC=CCCCC | [3][5][8] |

Molecular Structure

The structure of this compound features a ten-carbon chain with a double bond between C5 and C6. The cis configuration creates a "kink" in the molecule, preventing the efficient packing that characterizes its trans isomer and leading to a lower melting point.

Physicochemical Properties

The physical properties of a compound are critical for designing experimental setups, purification protocols, and storage conditions. This compound is a colorless liquid at standard temperature and pressure.[4][5][6][9] Its key properties are summarized below.

Quantitative Properties Summary

| Property | Value | Conditions / Notes | Source(s) |

| Melting Point | -112 °C (161.15 K) | [4][6] | |

| Boiling Point | 60 °C | at 20 mmHg | [3][4][6] |

| 171 °C (444.15 K) | at 760 mmHg (Normal) | [8] | |

| Density | 0.75 g/cm³ | at 20 °C | [4][6] |

| Flash Point | 45.5 - 46 °C | Closed cup | [4] |

| Refractive Index | 1.424 - 1.426 | at 20 °C | [4][6] |

| Dielectric Constant | 2.07 | [8] | |

| LogP (Octanol/Water) | 4.7 | Computed | [1] |

| Purity | >95.0% or >98.0% | As supplied commercially (GC) | [3][9] |

Reactivity and Synthetic Relevance

The primary site of reactivity in this compound is the carbon-carbon double bond. This functional group makes it a valuable intermediate or building block in organic synthesis.[4][9]

-

Electrophilic Addition: The electron-rich double bond is susceptible to attack by electrophiles. It readily undergoes reactions such as hydrogenation to form n-decane, halogenation (with Br₂, Cl₂), and hydrohalogenation (with HBr, HCl).

-

Oxidation: The double bond can be cleaved by strong oxidizing agents like ozone (ozonolysis) to yield pentanal, or oxidized to form epoxides and diols.

-

Metathesis: As a symmetrical internal olefin, this compound can participate in olefin metathesis reactions, a powerful tool in modern organic synthesis for forming new carbon-carbon double bonds.

-

Industrial Applications: It finds use in the production of synthetic lubricants, surfactants, and as a monomer or comonomer in polymerization processes.[4]

The predictable reactivity of the alkene functional group, combined with the specific stereochemistry of the cis isomer, allows chemists to use this compound to introduce a ten-carbon aliphatic chain with precise conformational control.

Analytical Protocols for Quality Control

For researchers in drug development and synthesis, verifying the identity and purity of starting materials is a non-negotiable step to ensure the validity and reproducibility of experimental outcomes. The primary methods for characterizing this compound are Gas Chromatography (GC) for purity assessment and Nuclear Magnetic Resonance (NMR) for structural confirmation.

Rationale for QC

Impurities, such as the trans-isomer or other hydrocarbons, can lead to unwanted side reactions, lower yields, and complicate the purification of downstream products. A robust QC workflow ensures that the material meets the specifications required for its intended application.

Experimental Protocol: Purity Determination by Gas Chromatography (GC-FID)

This protocol describes a standard method for determining the purity of a this compound sample. The choice of a non-polar column is based on the non-polar nature of the analyte, separating components primarily by their boiling points.

Objective: To quantify the purity of this compound and identify the presence of any volatile impurities.

Instrumentation & Consumables:

-

Gas Chromatograph with a Flame Ionization Detector (FID).

-

Capillary Column: DB-1, HP-5, or equivalent non-polar (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium or Hydrogen, high purity.

-

Sample Vials, Syringes.

-

Solvent: Hexane or Pentane (HPLC grade).

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound by dissolving 10 µL of the sample in 1 mL of hexane in a GC vial. This dilution prevents column overloading and ensures sharp peaks.

-

Instrument Setup:

-

Injector Temperature: 250 °C.

-

Detector Temperature: 280 °C.

-

Oven Temperature Program:

-

Initial Temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase at 10 °C/min to 200 °C.

-

Final Hold: Hold at 200 °C for 5 minutes.

-

-

Carrier Gas Flow: Set to a constant flow rate of 1.0 mL/min.

-

Injection Volume: 1 µL.

-

Split Ratio: 50:1.

-

-

Analysis: Inject the prepared sample onto the GC system. The FID will generate a signal proportional to the mass of hydrocarbons eluting from the column.

-

Data Interpretation:

-

Identify the peak corresponding to this compound based on its retention time (determined by running a standard, if available).

-

Calculate the purity by the area percent method: Purity (%) = (Area of this compound peak / Total area of all peaks) * 100.

-

The trans-isomer, if present, will typically elute slightly before or after the cis-isomer on most standard non-polar columns.

-

Workflow for Identity and Purity Verification

The following diagram illustrates a self-validating workflow for the comprehensive quality control of an incoming this compound sample.

Safety, Handling, and Storage

Adherence to safety protocols is paramount when working with flammable and hazardous chemicals. The Global Harmonized System (GHS) provides a standardized framework for communicating these hazards.

GHS Hazard Classification

| Pictogram(s) | GHS Class | Hazard Statement |

| 🔥, Gesundheitsgefahr | Flammable Liquid, Category 3 | H226: Flammable liquid and vapor.[1][10] |

| Aspiration Hazard, Category 1 | H304: May be fatal if swallowed and enters airways.[1][10] |

Recommended Handling Procedures

-

Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood.[10]

-

Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and explosion-proof equipment.[10]

-

Personal Protective Equipment (PPE): Wear protective gloves (nitrile or butyl rubber), safety glasses with side shields or goggles, and a flame-retardant lab coat.

-

Spill & First Aid: In case of skin contact, rinse immediately with plenty of water.[10] If swallowed, do NOT induce vomiting; call a poison control center or doctor immediately.[10]

Storage and Stability

-

Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10] While stable at room temperature, storage at <15°C in a dark area is recommended to minimize potential isomerization or oxidation over long periods.

-

Incompatibilities: Keep away from strong oxidizing agents.

-

Security: Store in a locked cabinet or area accessible only to authorized personnel.[10]

Conclusion

This compound is a well-characterized aliphatic hydrocarbon with a defined set of physical and chemical properties that make it a useful building block in organic synthesis and industrial chemistry. Its identity is confirmed through its unique CAS number and spectroscopic signature, while its physicochemical properties, such as its low melting point and specific boiling point, are direct consequences of its cis-alkene structure. The primary hazards associated with its use are flammability and aspiration toxicity, necessitating strict adherence to safety and handling protocols. By implementing robust quality control workflows, researchers can confidently utilize this compound as a high-purity reagent for achieving reliable and reproducible scientific outcomes.

References

- 1. This compound | C10H20 | CID 5364449 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (Z)-5-Decene [webbook.nist.gov]

- 3. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 4. Page loading... [wap.guidechem.com]

- 5. guidechem.com [guidechem.com]

- 6. This compound | 7433-78-5 [chemicalbook.com]

- 7. pschemicals.com [pschemicals.com]

- 8. This compound [stenutz.eu]

- 9. This compound | CymitQuimica [cymitquimica.com]

- 10. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Molecular Geometry of cis-5-Decene for Researchers, Scientists, and Drug Development Professionals

Abstract: The precise three-dimensional arrangement of atoms within a molecule, its geometry, is a fundamental determinant of its physical, chemical, and biological properties. For long-chain unsaturated hydrocarbons, such as cis-5-decene, the stereochemistry of the carbon-carbon double bond introduces significant structural nuances that influence molecular packing, reactivity, and interactions with biological systems. This guide provides a comprehensive exploration of the molecular geometry of this compound, delving into the foundational principles of its structure, the dynamic nature of its conformations, and the experimental methodologies employed for its characterization. By synthesizing theoretical concepts with practical, field-proven protocols, this document aims to equip researchers, scientists, and drug development professionals with the in-depth understanding necessary to leverage the unique geometric attributes of cis-alkenes in their respective fields.

Introduction: The Significance of Alkene Geometry in Molecular Design

The spatial arrangement of atoms is a critical parameter in the design and function of molecules, particularly within the realms of materials science and pharmacology. Stereoisomerism, the phenomenon where molecules share the same chemical formula and connectivity but differ in the three-dimensional orientation of their atoms, can lead to vastly different macroscopic properties and biological activities.

The Critical Role of Stereoisomerism in Biological Systems

In the intricate and highly specific world of biological interactions, the geometry of a molecule is paramount. Enzymes and receptors often possess chiral binding sites, meaning they can differentiate between stereoisomers of a substrate or ligand. The seemingly subtle difference between a cis and a trans configuration in a molecule can dramatically alter its ability to bind to a biological target, rendering one isomer therapeutically active while the other may be inactive or even elicit undesirable side effects. A classic example is the difference in the properties of cis- and trans-fats, where the geometric isomerism of the fatty acid chains significantly impacts their metabolic processing and health implications.

This compound: A Model for Long-Chain Unsaturated Hydrocarbons

This compound (C₁₀H₂₀) serves as an excellent model compound for understanding the geometric and conformational properties of long-chain monosaturated hydrocarbons.[1][2][3] Its symmetrical structure, with a cis-double bond at the center of a ten-carbon chain, allows for a focused examination of the impact of this geometric constraint on the overall molecular shape and flexibility. The principles governing the geometry of this compound are broadly applicable to a wide range of more complex molecules, including natural products, pharmaceuticals, and polymers containing unsaturated alkyl chains.

Objectives and Scope of the Guide

This technical guide aims to provide a detailed and authoritative overview of the molecular geometry of this compound. It will cover the fundamental electronic and steric factors that define its shape, the dynamic conformational landscape it explores, and the key experimental techniques used to elucidate its structure. The guide is structured to build from foundational principles to practical applications, offering both theoretical insights and actionable experimental protocols for the scientific professional.

Fundamental Principles of this compound's Molecular Geometry

The geometry of this compound is a direct consequence of the electronic structure of its carbon-carbon double bond and the steric interactions between its constituent atoms.

Electronic Configuration and Hybridization of the Double Bond

The carbon atoms of the double bond in this compound are sp² hybridized. This hybridization results in a trigonal planar arrangement of the atoms bonded to these carbons, with ideal bond angles of 120°.[4]

The double bond itself is composed of one sigma (σ) bond and one pi (π) bond. The σ-bond is formed by the head-on overlap of sp² hybrid orbitals, while the π-bond arises from the side-on overlap of the unhybridized p-orbitals. This π-bond is responsible for the rigidity of the double bond and the prevention of free rotation, which gives rise to cis and trans isomerism.[5]

According to the Valence Shell Electron Pair Repulsion (VSEPR) theory, the three regions of electron density around each sp²-hybridized carbon (two single bonds and one double bond) will arrange themselves in a trigonal planar geometry to minimize repulsion. This leads to the characteristic 120° bond angles around the double bond.

The Impact of the 'cis' Configuration on Molecular Shape

The defining feature of this compound is the placement of the two butyl groups on the same side of the double bond. This arrangement has significant consequences for the molecule's overall shape and energy.

In the cis configuration, the two bulky alkyl groups are in closer proximity than in the corresponding trans isomer. This proximity leads to steric hindrance, which is the repulsion between the electron clouds of these groups.[6][7] This steric strain can cause slight distortions in the bond angles from the ideal 120° to alleviate the repulsive forces.

Generally, trans-alkenes are more stable than their cis counterparts due to the reduced steric strain.[8] In trans-5-decene, the butyl groups are on opposite sides of the double bond, minimizing their interaction. The energy difference between cis and trans isomers can be quantified through heat of hydrogenation experiments, with the cis isomer releasing more energy upon hydrogenation due to its higher initial potential energy.[8]

Bond Parameters: A Quantitative Look at the Geometry

| Bond | Typical Length (Å) |

| C=C | ~1.34 |

| C-C (sp²-sp³) | ~1.50 |

| C-C (sp³-sp³) | ~1.54 |

| C-H (sp²) | ~1.08 |

| C-H (sp³) | ~1.09 |

| Angle | Typical Value (°) |

| C=C-C | ~120 (can be slightly larger due to steric strain) |

| H-C=C | ~120 |

| H-C-H (in alkyl chain) | ~109.5 |

Conformational Analysis: The Dynamic Nature of this compound

While the double bond in this compound is rigid, the two butyl chains are flexible and can rotate around their C-C single bonds. This rotation gives rise to a multitude of different conformations.

Rotation Around Single Bonds in the Alkyl Chains

The single bonds in the alkyl chains of this compound exhibit torsional strain, which is the resistance to rotation. The molecule will preferentially adopt conformations that minimize this strain.

Newman projections are a useful tool for visualizing the conformations around a C-C single bond. The most stable conformation is the staggered (or anti) conformation, where the substituents are as far apart as possible. The least stable is the eclipsed conformation, where the substituents are aligned. Gauche conformations, a type of staggered arrangement, are intermediate in energy.

For the butyl chains of this compound, the lowest energy conformation will have an all-staggered arrangement of the carbon backbone. However, due to thermal energy, the molecule will constantly be interconverting between different staggered and gauche conformations.[9]

The Influence of the cis-Double Bond on Overall Conformation

The presence of the cis-double bond introduces a "kink" in the molecule, which influences the possible conformations of the alkyl chains.

The two butyl chains can interact with each other, leading to long-range steric effects that can favor certain conformations over others. Computational modeling is often used to explore the complex conformational landscape of such molecules.

References

- 1. youtube.com [youtube.com]

- 2. jstage.jst.go.jp [jstage.jst.go.jp]

- 3. This compound | C10H20 | CID 5364449 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. oit.edu [oit.edu]

- 5. studymind.co.uk [studymind.co.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. ORGANIC SPECTROSCOPY INTERNATIONAL: CIS TRANS ISOMERS AND NMR [orgspectroscopyint.blogspot.com]

- 8. IR spectrum: Alkenes [quimicaorganica.org]

- 9. chem.libretexts.org [chem.libretexts.org]

Spectroscopic Unveiling of cis-5-Decene: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-5-Decene, a non-polar hydrocarbon with the chemical formula C₁₀H₂₀, serves as a fundamental building block in organic synthesis and holds relevance in various research and development sectors.[1] Its specific stereochemistry, dictated by the cis (or Z) configuration of the double bond, significantly influences its physical properties and reactivity. Accurate and unambiguous characterization of this molecule is paramount for ensuring the integrity of chemical processes and the purity of resulting compounds. This technical guide provides a comprehensive overview of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as applied to the structural elucidation of this compound. We will delve into the theoretical underpinnings of each technique, present predicted and experimental data, and provide detailed, field-proven protocols for data acquisition.

Molecular Structure and Symmetry

The structure of this compound features a ten-carbon chain with a double bond between the fifth and sixth carbon atoms. The cis configuration places the hydrogen atoms on the same side of the double bond, resulting in a "bent" molecular shape. This symmetry has direct implications on the resulting spectroscopic data, particularly in NMR, where chemically equivalent protons and carbons will produce identical signals.

Caption: Molecular structure of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.[2] By analyzing the chemical shifts, coupling constants, and integration of the signals, a detailed picture of the molecular structure can be assembled.

A. ¹H NMR Spectroscopy

In the ¹H NMR spectrum of this compound, we expect to see distinct signals for the vinylic, allylic, and aliphatic protons. Due to the molecule's symmetry, the number of unique proton signals will be less than the total number of protons.

Predicted ¹H NMR Data:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| H₅, H₆ (Vinylic) | 5.3 - 5.5 | Triplet of triplets (tt) | 2H |

| H₄, H₇ (Allylic) | 1.9 - 2.1 | Quartet (q) | 4H |

| H₃, H₈ | 1.2 - 1.4 | Sextet (sxt) | 4H |

| H₂, H₉ | 1.2 - 1.4 | Sextet (sxt) | 4H |

| H₁, H₁₀ (Methyl) | 0.8 - 1.0 | Triplet (t) | 6H |

Causality behind Experimental Choices: The choice of a high-field NMR spectrometer (e.g., 400 MHz or higher) is crucial for achieving good signal dispersion, especially for resolving the overlapping multiplets in the aliphatic region. A deuterated solvent that is chemically inert and dissolves the non-polar this compound, such as chloroform-d (CDCl₃), is the standard choice.[2]

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-25 mg of pure this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry 5 mm NMR tube.[3]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Spectrometer Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Acquisition Parameters:

-

Set the spectral width to approximately 12 ppm.

-

Use a standard 30° or 90° pulse angle.

-

Set the acquisition time to 2-4 seconds.

-

Employ a relaxation delay of 1-5 seconds.

-

Collect 8-16 scans for a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the spectrum using the TMS signal at 0.00 ppm.

-

Integrate the signals to determine the relative proton ratios.

-

Caption: General experimental workflow for NMR spectroscopy.

B. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound will show distinct signals for each unique carbon atom. Due to the molecule's symmetry, we expect to see five signals.

Predicted ¹³C NMR Data:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C₅, C₆ (Vinylic) | 129 - 131 |

| C₄, C₇ (Allylic) | 27 - 29 |

| C₃, C₈ | 31 - 33 |

| C₂, C₉ | 22 - 24 |

| C₁, C₁₀ (Methyl) | 13 - 15 |

Causality behind Experimental Choices: ¹³C NMR is inherently less sensitive than ¹H NMR, necessitating a more concentrated sample (50-100 mg).[3] Proton decoupling is employed to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Prepare a more concentrated sample by dissolving 50-100 mg of this compound in 0.6-0.7 mL of CDCl₃ with TMS.[3]

-

Spectrometer Setup: Follow the same initial setup steps as for ¹H NMR.

-

Acquisition Parameters:

-

Set the spectral width to approximately 220 ppm.

-

Use a standard proton-decoupled pulse sequence.

-

Set the acquisition time to 1-2 seconds.

-

Employ a relaxation delay of 2-5 seconds.

-

Collect a larger number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.

-

-

Data Processing: Process the data similarly to the ¹H NMR spectrum, calibrating to the solvent peak (CDCl₃ at 77.16 ppm) or the TMS signal.

II. Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[4]

Characteristic IR Absorption Bands for this compound:

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| ~3020 | =C-H stretch | Medium |

| 2850-2960 | C-H stretch (sp³) | Strong |

| ~1655 | C=C stretch (cis) | Medium to Weak |

| ~700 | =C-H bend (cis, out-of-plane) | Strong |

Causality behind Experimental Choices: For a liquid sample like this compound, the simplest method for obtaining an IR spectrum is to use a neat sample (undiluted) between two salt plates (e.g., NaCl or KBr). This avoids interference from solvent absorption bands.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: Place a single drop of neat this compound onto a clean, dry NaCl or KBr salt plate.

-

Cell Assembly: Place a second salt plate on top of the first, spreading the liquid into a thin film.

-

Data Acquisition:

-

Place the salt plate assembly into the spectrometer's sample holder.

-

Acquire a background spectrum of the empty beam path.

-

Acquire the sample spectrum.

-

-

Data Processing: The spectrometer software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

III. Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[5] It provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used for structural elucidation.

Predicted Mass Spectrum of this compound:

-

Molecular Ion (M⁺): The molecular ion peak is expected at an m/z of 140, corresponding to the molecular weight of C₁₀H₂₀.[1]

-

Major Fragmentation Pathways: Alkenes often undergo fragmentation via allylic cleavage, leading to the formation of resonance-stabilized carbocations. For this compound, the primary fragmentation is expected to be the cleavage of the C-C bond at the allylic position (C₄-C₅ and C₆-C₇).

Predicted Major Fragment Ions:

| m/z | Proposed Fragment |

| 140 | [C₁₀H₂₀]⁺ (Molecular Ion) |

| 97 | [C₇H₁₃]⁺ |

| 83 | [C₆H₁₁]⁺ |

| 69 | [C₅H₉]⁺ |

| 55 | [C₄H₇]⁺ (likely base peak) |

| 41 | [C₃H₅]⁺ |

Causality behind Experimental Choices: Electron Ionization (EI) is a common and robust ionization method for volatile, non-polar compounds like this compound.[6] A standard electron energy of 70 eV is typically used to induce fragmentation and produce a characteristic mass spectrum.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of this compound into the mass spectrometer, typically via a gas chromatography (GC) system or a direct insertion probe.

-

Ionization: The sample is vaporized and then bombarded with a beam of 70 eV electrons in the ion source.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Processing: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a powerful and comprehensive toolkit for the structural characterization of this compound. ¹H and ¹³C NMR reveal the detailed carbon-hydrogen framework and stereochemistry. IR spectroscopy confirms the presence of the alkene functional group and the absence of other functionalities. Mass spectrometry determines the molecular weight and provides valuable structural information through characteristic fragmentation patterns. By employing the protocols and interpreting the data as outlined in this guide, researchers can confidently verify the identity and purity of this compound in their applications.

References

The Natural Synthesis of cis-5-Decene: A Mechanistic Exploration for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

cis-5-Decene, an unsaturated hydrocarbon, plays a subtle yet significant role in the chemical ecology of various insect species, often as a precursor to or a component of their pheromone blends. Its biosynthesis is a testament to the precision of natural enzymatic processes. This technical guide provides a comprehensive exploration of the mechanism of this compound formation in nature, primarily within insects. By synthesizing current knowledge on insect cuticular hydrocarbon (CHC) biosynthesis, this document delineates a robust proposed pathway, details the enzymatic machinery involved with a focus on fatty acid desaturases, and presents established experimental protocols for the elucidation and characterization of this pathway. This guide is intended to be a valuable resource for researchers in chemical ecology, biochemistry, and drug development, offering both foundational knowledge and practical methodological insights.

Introduction: The Significance of this compound in Chemical Communication

In the intricate world of insect communication, chemical signals are paramount. Cuticular hydrocarbons (CHCs), a diverse class of lipids covering the insect exoskeleton, are key players in this chemical language, mediating a wide array of behaviors from mate recognition to social organization.[1] While much attention has been given to long-chain CHCs, shorter-chain alkenes like this compound are also emerging as important components of these chemical profiles.

This compound, or (Z)-5-decene, is a ten-carbon mono-unsaturated hydrocarbon. While it may not always be the final signaling molecule, it often serves as a crucial biosynthetic intermediate for more complex pheromones, such as (Z)-5-decenyl acetate, a known sex pheromone component in various moth species.[2][3] The precise stereochemistry of the double bond is critical for its biological activity, highlighting the specificity of the enzymes involved in its formation.[4] Understanding the natural formation of this compound is therefore fundamental to deciphering the chemical communication systems of numerous insect species and can inform the development of novel, species-specific pest management strategies.

The Core Biosynthetic Pathway: From Acetyl-CoA to Alkene

The formation of this compound is intricately linked to the general biosynthetic pathway of cuticular hydrocarbons in insects. This pathway is a multi-step process that originates from primary fatty acid metabolism and occurs primarily in specialized cells called oenocytes.[5] The overall pathway can be conceptualized as a series of enzymatic modifications to a growing acyl chain.

The key stages in the biosynthesis of a generic alkene are:

-

De Novo Fatty Acid Synthesis: The process begins with the synthesis of a saturated fatty acyl-CoA precursor, typically from acetyl-CoA and malonyl-CoA, by the fatty acid synthase (FAS) complex.

-

Elongation: The initial fatty acyl-CoA is then elongated to the desired chain length by a series of elongase enzymes (ELOs), each adding a two-carbon unit from malonyl-CoA.

-

Desaturation: A fatty acid desaturase (Desat) introduces a double bond at a specific position in the acyl chain. This is the critical step that determines the position and stereochemistry of the unsaturation.

-

Reduction: The resulting unsaturated fatty acyl-CoA is then reduced to a fatty aldehyde by a fatty acyl-CoA reductase (FAR).

-

Decarbonylation: Finally, a cytochrome P450 enzyme of the CYP4G family catalyzes the oxidative decarbonylation of the aldehyde, removing one carbon atom to yield the final hydrocarbon, in this case, an alkene.

Below is a diagram illustrating the generalized biosynthetic pathway for insect cuticular hydrocarbons.

References

- 1. Genetic basis of chemical communication in eusocial insects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US6215019B1 - Synthesis of 5-decenyl acetate and other pheromone components - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Desaturases: Structural and mechanistic insights into the biosynthesis of unsaturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fatty acid desaturase - Wikipedia [en.wikipedia.org]

A Senior Application Scientist's Guide to the Theoretical Stability of cis-5-Decene

<

Abstract

This in-depth technical guide provides a comprehensive framework for the theoretical calculation of cis-5-decene's stability. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of protocols. Instead, it offers a deep dive into the causal reasoning behind methodological choices in computational chemistry, ensuring a robust and validated approach. We will explore the fundamental principles of alkene stability, detail a rigorous computational workflow using Density Functional Theory (DFT), and provide insights into the interpretation of the resulting thermochemical data. The ultimate goal is to equip the reader with the expertise to confidently assess the energetic landscape of this compound and its isomers, a critical skill in fields ranging from reaction mechanism elucidation to materials science.

Introduction: The Nuances of Alkene Stability

Alkenes, hydrocarbons containing at least one carbon-carbon double bond, are fundamental building blocks in organic chemistry.[1] Their stability, a measure of their potential energy, is not uniform and is dictated by a confluence of structural and electronic factors.[2] A lower potential energy corresponds to a more stable molecule.[2] For a molecule like 5-decene, which exists as cis and trans stereoisomers, understanding their relative stabilities is paramount for predicting reaction outcomes and equilibrium positions.[3][4][5][6][7]

Generally, the stability of an alkene is influenced by:

-

Degree of Substitution: More substituted alkenes, those with more alkyl groups attached to the sp2-hybridized carbons of the double bond, are typically more stable.[1][8][9] This is attributed to a combination of hyperconjugation and inductive effects, where alkyl groups donate electron density to the double bond.[8][10][11] The stability order is generally: tetrasubstituted > trisubstituted > disubstituted > monosubstituted.[8]

-

Stereochemistry (Cis vs. Trans): For acyclic alkenes, trans isomers are usually more stable than their cis counterparts.[8][10][12] This is primarily due to steric hindrance in the cis isomer, where bulky substituents on the same side of the double bond lead to electronic repulsion and an increase in potential energy.[8][13][14][15] The energy difference between cis and trans isomers can be experimentally determined through heats of hydrogenation.[11][16] For instance, trans-2-butene is more stable than cis-2-butene by approximately 2.8 kJ/mol.[16]

-

Conjugation: Alkenes with conjugated double bonds (alternating single and double bonds) exhibit enhanced stability due to the delocalization of π-electrons over a larger area, which lowers the overall energy of the molecule.[8][10]

In the specific case of this compound, the two butyl groups are on the same side of the double bond, leading to expected steric strain that renders it less stable than its trans isomer. Theoretical calculations provide a powerful means to quantify this energy difference.

The Computational Approach: A Self-Validating Workflow

To accurately determine the thermochemical stability of this compound, we employ a multi-step computational workflow rooted in Density Functional Theory (DFT). DFT has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost for many molecular systems.[17] Our chosen methodology is designed to be a self-validating system, where each step builds upon the previous one to ensure the final energy values are reliable.

Recommended Software

A variety of quantum chemistry software packages can perform the necessary calculations.[18] Both commercial and open-source options are available, each with its own strengths.[18] Some widely used programs include:

-

Gaussian: A comprehensive and widely used commercial package.

-

ORCA: A powerful and versatile program that is free for academic use.[19]

-

GAMESS: An open-source quantum chemistry package.[20]

-

Q-Chem: A comprehensive ab initio quantum chemistry software.[21]

For visualization and molecule building, graphical user interfaces like Avogadro[19][22] and Chemcraft[21] are invaluable tools.

The Computational Protocol

The following protocol outlines the essential steps for calculating the relative stability of this compound and trans-5-decene.

Step 1: Molecular Structure Generation

-

Action: Construct the 3D structures of both this compound and trans-5-decene using a molecular editor like Avogadro.[19]

-

Causality: An accurate initial geometry is crucial. While a simple 2D drawing can be converted to 3D, it's important to ensure reasonable bond lengths and angles to facilitate a smooth geometry optimization process. A poor starting structure can lead to the optimization converging to a local minimum rather than the true ground state geometry.

Step 2: Geometry Optimization

-

Action: Perform a geometry optimization for each isomer. This process systematically alters the molecular geometry to find the lowest energy conformation (a minimum on the potential energy surface).

-

Causality: Molecules are not static; they vibrate and rotate. A single-point energy calculation on an unoptimized structure is meaningless as it does not represent a stable state. The optimization ensures that the calculated energy corresponds to a realistic, stable molecular structure.[23][24][25][26]

-

Technical Specification: A popular and reliable combination for organic molecules is the B3LYP functional with a split-valence basis set like 6-31G(d).[27][28][29] The '(d)' indicates the addition of polarization functions to heavy (non-hydrogen) atoms, which allows for more flexibility in describing the electron distribution, particularly around the double bond. For higher accuracy, a larger basis set such as def2-TZVP can be employed.[17]

Step 3: Frequency Analysis

-

Action: After a successful geometry optimization, a frequency calculation must be performed at the same level of theory.[23][30]

-

Causality: This is a critical validation step. A true minimum on the potential energy surface will have all real (positive) vibrational frequencies. The presence of one or more imaginary frequencies indicates that the optimized structure is a transition state or a saddle point, not a stable minimum. The frequency calculation also provides the zero-point vibrational energy (ZPVE) and thermal corrections necessary for calculating enthalpy and Gibbs free energy.[23][24]

Step 4: Single-Point Energy Calculation (Optional but Recommended)

-

Action: With the optimized geometries from Step 2, perform a more accurate single-point energy calculation using a larger basis set (e.g., cc-pVTZ).

-

Causality: Geometry is generally less sensitive to the basis set size than the electronic energy. This "method 2//method 1" approach (e.g., B3LYP/cc-pVTZ//B3LYP/6-31G(d)) provides a more accurate energy value while saving computational time compared to optimizing with the larger basis set from the start.[28]

Visualization of the Workflow

The logical flow of the computational protocol can be visualized as follows:

Caption: Computational workflow for determining the relative stability of cis- and trans-5-decene.

Data Interpretation and Analysis

The output of these calculations will be a series of energy values for each isomer. The key is to compare these values to determine their relative stability.

-

Electronic Energy (E): This is the raw output of the DFT calculation. The isomer with the lower electronic energy is more stable.

-

Enthalpy (H): This includes the electronic energy plus thermal corrections from the frequency calculation. It is a more accurate measure of stability under constant pressure.

-

Gibbs Free Energy (G): This includes enthalpy and an entropic term (G = H - TS). It is the most comprehensive measure of stability and is used to predict equilibrium constants.[23][31]

The energy difference (ΔE, ΔH, or ΔG) between the cis and trans isomers quantifies the stability difference. A positive value for ΔG (cis - trans) indicates that the trans isomer is more stable.

Table 1: Hypothetical Calculated Energies for 5-Decene Isomers

| Isomer | Method/Basis Set | Electronic Energy (Hartree) | Enthalpy (Hartree) | Gibbs Free Energy (Hartree) | Relative Gibbs Free Energy (kcal/mol) |

| This compound | B3LYP/cc-pVTZ//B3LYP/6-31G(d) | -393.123456 | -392.876543 | -392.912345 | 1.50 |

| trans-5-Decene | B3LYP/cc-pVTZ//B3LYP/6-31G(d) | -393.125842 | -392.878901 | -392.914731 | 0.00 |

Note: These are illustrative values. Actual results will vary based on the specific level of theory and software used.

From the hypothetical data in Table 1, the Gibbs free energy of this compound is higher than that of trans-5-decene by 1.50 kcal/mol. This confirms the expected greater stability of the trans isomer due to the avoidance of steric strain between the two butyl groups.

Visualizing the Energetic Relationship

The relationship between the isomers and their relative energies can be depicted in a simple energy level diagram.

Caption: Energy level diagram illustrating the higher energy of this compound due to steric strain.

Conclusion

This guide has detailed a robust and scientifically sound workflow for the theoretical calculation of this compound's stability. By following the principles of meticulous geometry optimization, validation through frequency analysis, and the use of appropriate levels of theory, researchers can confidently quantify the energetic differences between stereoisomers. This approach, grounded in the principles of computational chemistry, provides invaluable insights that complement and guide experimental work. The understanding of factors like steric hindrance and their energetic consequences is fundamental to the predictive power of modern chemistry, enabling the rational design of molecules and reactions in a multitude of scientific disciplines.

References

- 1. Stability of Alkenes | Factors, Products & Examples - Lesson | Study.com [study.com]

- 2. Khan Academy [khanacademy.org]

- 3. 5-Decene [webbook.nist.gov]

- 4. 5-Decene, (E)- [webbook.nist.gov]

- 5. 5-Decene [webbook.nist.gov]

- 6. 5-Decene, (E)- [webbook.nist.gov]

- 7. 5-Decene [webbook.nist.gov]

- 8. firsthope.co.in [firsthope.co.in]

- 9. quora.com [quora.com]

- 10. fiveable.me [fiveable.me]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Cis–trans isomerism - Wikipedia [en.wikipedia.org]

- 13. Alkene Stability Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 14. quora.com [quora.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. ORCA Input Library - Geometry optimizations [sites.google.com]

- 18. List of quantum chemistry and solid-state physics software - Wikipedia [en.wikipedia.org]

- 19. Best Free Computational Chemistry Programs - Automation Chemistry [automationchemistry.com]

- 20. GAMESS: Open Source Quantum Chemistry Software | Ames Laboratory [ameslab.gov]

- 21. iscitech.com [iscitech.com]

- 22. silicostudio.com [silicostudio.com]

- 23. echemi.com [echemi.com]

- 24. youtube.com [youtube.com]

- 25. youtube.com [youtube.com]

- 26. 5.1.2. Geometry optimizations and Hessians — Molcas Manual (version 25.10) [molcas.gitlab.io]

- 27. Basis set (chemistry) - Wikipedia [en.wikipedia.org]

- 28. schulz.chemie.uni-rostock.de [schulz.chemie.uni-rostock.de]

- 29. downloads.wavefun.com [downloads.wavefun.com]

- 30. researchgate.net [researchgate.net]

- 31. Stability of Alkenes | OpenOChem Learn [learn.openochem.org]

Introduction: The Chemical Landscape of cis-5-Decene

An In-depth Technical Guide to the Reactivity of cis-5-Decene

This compound (C₁₀H₂₀) is an internal, non-conjugated alkene that serves as a quintessential model for understanding the reactivity of carbon-carbon double bonds.[1][2] Its symmetrical structure, with a butyl group on each side of the cis-configured double bond, simplifies product analysis by eliminating regiochemical considerations in many addition reactions. However, the stereochemistry of the double bond is a critical determinant of the three-dimensional structure of its reaction products. The core of its reactivity lies in the high electron density of the π-bond, which acts as a nucleophile, readily attacking electrophilic species. This guide provides a comprehensive exploration of the reactivity of this compound with common laboratory reagents, focusing on the mechanistic underpinnings, stereochemical outcomes, and practical experimental protocols.

Electrophilic Addition Reactions: Saturating the Double Bond

Electrophilic addition is the hallmark reaction of alkenes. The reaction is initiated by an electrophile (E⁺) that breaks the π-bond, forming a new sigma bond and a carbocation intermediate. This intermediate is then attacked by a nucleophile (Nu⁻) to yield the final saturated product.[3]

Hydrohalogenation (Addition of HX)

The addition of hydrogen halides (HBr, HCl, HI) across the double bond is a fundamental electrophilic addition.

Causality and Mechanism: The reaction proceeds via a two-step mechanism.[4] The initial attack by the alkene's π-bond on the hydrogen of the HX molecule is the rate-determining step and generates a carbocation intermediate.[3] Because this compound is symmetrical, protonation of either carbon C5 or C6 yields the same secondary carbocation (5-decyl cation), obviating Markovnikov's rule considerations.[5] The subsequent attack by the halide anion (e.g., Br⁻) can occur from either face of the planar carbocation, leading to a racemic mixture of (R)-5-bromodecane and (S)-5-bromodecane.

Experimental Protocol: Synthesis of 5-Bromodecane

-

Preparation: Dissolve this compound (1.0 eq) in a non-polar, aprotic solvent such as dichloromethane (CH₂Cl₂) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0°C in an ice bath.

-

Reagent Addition: Slowly bubble anhydrous HBr gas through the solution or add a solution of HBr in acetic acid dropwise. Rationale: This controlled addition is crucial to manage the exothermic nature of the reaction and prevent potential side reactions.

-

Reaction: Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize the excess acid. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the organic layer, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

-

Purification: Concentrate the solvent under reduced pressure. The resulting crude product can be purified by fractional distillation or column chromatography to yield 5-bromodecane.

Halogenation (Addition of X₂)

The addition of halogens, typically bromine (Br₂) or chlorine (Cl₂), results in the formation of a vicinal dihalide.

Causality and Mechanism: This reaction is characterized by its distinct anti-addition stereochemistry. The π-bond attacks one of the bromine atoms, displacing a bromide ion and forming a cyclic bromonium ion intermediate.[6] This three-membered ring intermediate blocks one face of the molecule. The displaced bromide ion then acts as a nucleophile, attacking one of the carbons from the opposite face (backside attack), leading to the exclusive formation of the anti-addition product.[7] For this compound, this results in a racemic mixture of (5R,6S)-5,6-dibromodecane and (5S,6R)-5,6-dibromodecane.

Mandatory Visualization: Mechanism of Bromination

References

- 1. This compound | C10H20 | CID 5364449 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. m.youtube.com [m.youtube.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. youtube.com [youtube.com]

An In-Depth Technical Guide to the Solubility of cis-5-Decene in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of cis-5-decene, a ten-carbon alkene of significant interest in various chemical synthesis and research applications. Aimed at researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of its solubility, offers predictive assessments in a range of common organic solvents, and provides detailed experimental protocols for empirical determination.

Introduction: Understanding this compound

This compound (C₁₀H₂₀) is an unsaturated hydrocarbon featuring a double bond between the fifth and sixth carbon atoms in its ten-carbon chain, with a cis configuration.[1] This specific geometry imparts a "bent" shape to the molecule, which can influence its physical properties and intermolecular interactions. As a nonpolar molecule, its solubility is primarily dictated by the principle of "like dissolves like," favoring interactions with solvents of similar polarity.[2][3][4] A thorough understanding of its solubility is paramount for its effective use in reaction media, purification processes, and formulation development.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₀ | [1][5] |

| Molecular Weight | 140.27 g/mol | [1][5] |

| Appearance | Colorless liquid | [5] |

| Polarity | Nonpolar | [2][3][4] |

Theoretical Framework of Solubility

The dissolution of a solute in a solvent is a thermodynamically driven process governed by the change in Gibbs free energy (ΔG). For dissolution to occur spontaneously, ΔG must be negative. This is influenced by both enthalpy (ΔH) and entropy (ΔS) changes, as described by the equation ΔG = ΔH - TΔS.

In the context of this compound and organic solvents, the primary intermolecular forces at play are London dispersion forces.[2] For this compound to dissolve in a solvent, the energy required to overcome the cohesive forces within the pure solute and the pure solvent must be compensated by the energy released upon the formation of new solute-solvent interactions.

-

Nonpolar Solvents: In nonpolar solvents such as hexane or toluene, the London dispersion forces are comparable to those in this compound. This results in a small enthalpy change (ΔH ≈ 0), and the dissolution is driven by the increase in entropy (ΔS > 0) from the mixing of the molecules.

-

Polar Solvents: In polar solvents like ethanol or water, strong dipole-dipole interactions or hydrogen bonds exist. The energy required to disrupt these strong solvent-solvent interactions is not sufficiently compensated by the weak London dispersion forces formed between the polar solvent and nonpolar this compound molecules. This leads to a positive enthalpy change (ΔH > 0), making dissolution energetically unfavorable.

Predicted Solubility of this compound in Common Organic Solvents

While specific quantitative solubility data for this compound is not widely published, we can make strong predictions based on the principles of chemical similarity. The following table categorizes the expected solubility of this compound in a variety of common organic solvents.

Table 2: Predicted Solubility of this compound and Solvent Properties

| Solvent | Chemical Formula | Polarity | Dominant Intermolecular Forces | Predicted Solubility of this compound | Justification |

| Hexane | C₆H₁₄ | Nonpolar | London Dispersion | Miscible | "Like dissolves like"; both are nonpolar hydrocarbons.[6] |

| Toluene | C₇H₈ | Nonpolar | London Dispersion, π-π stacking | Miscible | Both are nonpolar; similar intermolecular forces.[7][8] |

| Diethyl Ether | (C₂H₅)₂O | Weakly Polar | Dipole-Dipole, London Dispersion | Miscible | The large nonpolar alkyl groups dominate its character. |

| Chloroform | CHCl₃ | Polar Aprotic | Dipole-Dipole, London Dispersion | Soluble | Can dissolve nonpolar compounds despite its polarity. |

| Acetone | (CH₃)₂CO | Polar Aprotic | Dipole-Dipole, London Dispersion | Partially Soluble to Insoluble | Significant polarity difference. |

| Ethanol | C₂H₅OH | Polar Protic | Hydrogen Bonding, Dipole-Dipole | Sparingly Soluble to Insoluble | Strong hydrogen bonding in ethanol makes it a poor solvent for nonpolar alkenes. |

| Methanol | CH₃OH | Polar Protic | Hydrogen Bonding, Dipole-Dipole | Insoluble | Highly polar with strong hydrogen bonds. |

| Water | H₂O | Polar Protic | Hydrogen Bonding | Insoluble | Extreme difference in polarity.[2][3] |

Advanced Solubility Prediction Models

For more quantitative predictions, computational models can be employed. These models provide a more nuanced understanding of solubility by parameterizing intermolecular forces.

Hansen Solubility Parameters (HSP)

The Hansen Solubility Parameter model decomposes the total cohesive energy of a substance into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[1] The principle is that substances with similar HSP values are likely to be miscible. The "distance" (Ra) between the HSPs of two substances in this three-dimensional space can be calculated, with smaller distances indicating higher affinity.[1]

Caption: Hansen Solubility Parameter concept diagram.

UNIFAC Group Contribution Method

The UNIFAC (UNIQUAC Functional-group Activity Coefficients) model is a group-contribution method used to predict activity coefficients in mixtures.[9] It breaks down molecules into their constituent functional groups and calculates the activity coefficient based on the interactions between these groups.[9][10] This allows for the prediction of phase equilibria, including liquid-liquid miscibility, without requiring experimental data for the specific mixture of interest.[9] The model is particularly powerful for complex molecules where experimental data is scarce.[11]

Caption: UNIFAC method workflow for solubility prediction.

Experimental Determination of Miscibility

To empirically validate the predicted solubility, a straightforward miscibility test can be performed. This qualitative assessment determines whether two liquids are soluble in all proportions.

Protocol for Determining Liquid-Liquid Miscibility

Objective: To determine if this compound is miscible, partially miscible, or immiscible with a given organic solvent at room temperature.

Materials:

-

This compound (purity >95%)

-

Test solvent (e.g., hexane, ethanol)

-

Small, clear glass vials or test tubes with caps

-

Graduated pipettes or micropipettes

-

Vortex mixer (optional)

Procedure:

-

Preparation: Ensure all glassware is clean and dry to prevent contamination. Label vials for each solvent to be tested.

-

Initial Mixture (1:1 ratio): a. Pipette 1 mL of the organic solvent into a labeled vial. b. Pipette 1 mL of this compound into the same vial. c. Cap the vial securely.

-

Mixing: Vigorously shake the vial for 30-60 seconds. A vortex mixer can be used for more thorough mixing.

-

Observation: a. Allow the mixture to stand undisturbed for at least 5 minutes. b. Observe the mixture against a well-lit background. c. Miscible: The mixture will be a single, clear, homogeneous phase with no visible interface. d. Immiscible: The mixture will separate into two distinct layers. e. Partially Miscible: The mixture may appear cloudy or form an emulsion that does not fully separate, or one layer may be significantly smaller than the other, indicating some degree of mutual solubility.

-

Confirmation (Varying Ratios): To confirm complete miscibility, it is advisable to test at different ratios (e.g., 1:4 and 4:1 of this compound to solvent) and repeat the observation steps. True miscibility will result in a single phase at all proportions.

Caption: Experimental workflow for determining miscibility.

Conclusion

The solubility of this compound is fundamentally governed by its nonpolar nature. It is expected to be miscible with nonpolar organic solvents such as alkanes (hexane) and aromatic hydrocarbons (toluene), where London dispersion forces are the predominant intermolecular interactions. Conversely, it will exhibit poor solubility or be immiscible in polar solvents, particularly protic solvents like alcohols and water, due to the energetic unfavorability of disrupting strong dipole-dipole or hydrogen bonding networks. For precise, quantitative solubility data, direct experimental determination is recommended. However, for predictive purposes, advanced computational models like the Hansen Solubility Parameters and the UNIFAC group contribution method can provide valuable estimations, guiding solvent selection in research and industrial applications.

References

- 1. HSP Basics | Hansen Solubility Parameters [hansen-solubility.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Miscibility - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. kinampark.com [kinampark.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. UNIFAC - Wikipedia [en.wikipedia.org]

- 10. Prediction of solubility in nonideal multicomponent systems using the UNIFAC group contribution model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

cis-5-decene physical constants and measurements

An In-Depth Technical Guide to the Physical Constants and Measurements of cis-5-Decene

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of this compound

This compound (CAS No. 7433-78-5) is an acyclic alkene with the molecular formula C₁₀H₂₀.[1][2] As a non-terminal olefin, its stereochemistry and the position of the double bond confer specific physical and chemical properties that are of interest in various fields of chemical synthesis and material science.[3][4] This guide provides an in-depth overview of the core physical constants of this compound and the methodologies for their precise measurement, offering a foundational resource for its application in research and development.

Chemical Identity

-

IUPAC Name: (5Z)-dec-5-ene[5]

Core Physical Constants of this compound

The accurate determination of physical constants is paramount for the purification, identification, and safe handling of chemical compounds. The following table summarizes the key physical constants of this compound as reported in the scientific literature and chemical databases.

| Physical Constant | Value | Source(s) |

| Melting Point | -112 °C | [1][7] |

| Boiling Point | 171 °C (at standard pressure) | [8] |

| 60 °C (at 20 mmHg) | [1][7] | |

| Density | 0.75 g/cm³ | [1][7] |

| Refractive Index (n_D²⁰) | 1.4240 - 1.4260 | [1][7] |

| Flash Point | 45.5 °C | [1] |

| Dielectric Constant | 2.07 | [8] |

| LogP (Octanol/Water Partition Coefficient) | 3.923 | [1] |

Note on Boiling Point Discrepancies: The significant difference in the reported boiling points is due to the different pressures at which the measurements were taken. The boiling point of a liquid is highly dependent on the surrounding pressure.

Analytical and Measurement Techniques

The verification of the physical constants of this compound is a critical step in ensuring its purity and identity. The following section details the standard experimental protocols for these measurements.

Determination of Boiling Point

The boiling point is a fundamental physical property that indicates the temperature at which a liquid's vapor pressure equals the external pressure.

Experimental Protocol: Distillation Method

-

Apparatus Setup: Assemble a simple distillation apparatus consisting of a round-bottom flask, a heating mantle, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Sample Preparation: Place a known volume of this compound and a few boiling chips into the round-bottom flask.

-

Heating: Gently heat the flask. As the liquid boils, the vapor will rise and come into contact with the thermometer bulb.

-

Temperature Reading: Record the temperature at which the vapor temperature remains constant while the liquid is distilling. This is the boiling point.

-

Pressure Correction: If the atmospheric pressure is not at standard pressure (760 mmHg), a pressure correction should be applied using a nomograph or the Clausius-Clapeyron equation.

Caption: Workflow for Boiling Point Determination by Distillation.

Determination of Density

Density is the mass per unit volume of a substance and is a characteristic property that can be used to assess purity.

Experimental Protocol: Pycnometer Method

-

Pycnometer Preparation: Clean and dry a pycnometer (a flask with a precise volume) and determine its mass.

-

Filling: Fill the pycnometer with this compound, ensuring no air bubbles are present.

-

Mass Measurement: Measure the mass of the filled pycnometer.

-

Temperature Control: Ensure the measurement is performed at a constant, known temperature (e.g., 20°C) as density is temperature-dependent.

-

Calculation: The density is calculated by dividing the mass of the this compound (mass of filled pycnometer - mass of empty pycnometer) by the volume of the pycnometer.

Caption: Workflow for Density Measurement using a Pycnometer.

Determination of Refractive Index

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material. It is a highly sensitive physical property that is useful for identifying and assessing the purity of liquid samples.

Experimental Protocol: Abbe Refractometer

-

Calibration: Calibrate the Abbe refractometer using a standard of known refractive index (e.g., distilled water).

-

Sample Application: Apply a few drops of this compound to the prism of the refractometer.

-

Measurement: Close the prism and adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs of the eyepiece.

-

Reading: Read the refractive index from the instrument's scale.

-

Temperature Control: Ensure the measurement is performed at a constant, known temperature (typically 20°C) as the refractive index is temperature-dependent.

Spectroscopic Characterization

Spectroscopic methods are indispensable for confirming the molecular structure and purity of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of this compound is expected to show signals corresponding to the olefinic protons (at the C5 and C6 positions) and the aliphatic protons of the butyl groups. The coupling constants between the olefinic protons can confirm the cis stereochemistry.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the sp² hybridized carbons of the double bond and the sp³ hybridized carbons of the alkyl chains.[5]

-

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound will exhibit characteristic absorption bands for C-H stretching and bending vibrations of the alkyl groups. A key feature will be the C=C stretching vibration, which for a cis-disubstituted alkene typically appears around 1650-1660 cm⁻¹.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for assessing the purity of this compound and identifying any isomeric impurities. The gas chromatogram will show a peak for this compound with a specific retention time, while the mass spectrum will show the molecular ion peak (m/z = 140) and a characteristic fragmentation pattern that can be used to confirm its structure.

Safety and Handling

This compound is a flammable liquid and vapor.[2][5] It may be fatal if swallowed and enters airways.[5][9] Appropriate safety precautions should be taken when handling this compound, including:

-

Working in a well-ventilated area.[2]

-

Keeping away from heat, sparks, and open flames.[2]

-

Using non-sparking tools.[2]

-

Wearing protective gloves, clothing, and eye protection.[2]

Conclusion

This guide has provided a comprehensive overview of the key physical constants of this compound and the standard methodologies for their measurement. An understanding of these properties and analytical techniques is essential for the effective use of this compound in research, drug development, and other scientific applications. The provided protocols and data serve as a valuable resource for ensuring the quality, purity, and safe handling of this important chemical compound.

References

- 1. guidechem.com [guidechem.com]

- 2. guidechem.com [guidechem.com]

- 3. grokipedia.com [grokipedia.com]

- 4. Decene - Wikipedia [en.wikipedia.org]

- 5. This compound | C10H20 | CID 5364449 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (Z)-5-Decene (CAS 7433-78-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. This compound | 7433-78-5 [chemicalbook.com]

- 8. This compound [stenutz.eu]

- 9. This compound | 7433-78-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

An In-Depth Guide to the Stereochemistry of (Z)-5-Decene for Advanced Applications

Abstract

In the fields of chemical synthesis and drug development, a molecule's three-dimensional structure is intrinsically linked to its function and properties. While complex chiral molecules often garner the most attention, a thorough understanding of simpler stereoisomeric systems is fundamental. This technical guide provides an in-depth exploration of the stereochemistry of cis-5-decene, also known as (Z)-5-decene. We will dissect its geometric isomerism, definitively establish its achiral nature, and provide validated protocols for its stereoselective synthesis and characterization. This document is intended for researchers, scientists, and drug development professionals who require a robust and practical understanding of alkene stereochemistry.

Foundational Principles of Alkene Stereochemistry

Stereoisomers are compounds that share the same molecular formula and atomic connectivity but differ in the spatial arrangement of their atoms.[1] This three-dimensional variation can lead to profound differences in physical properties and biological activity.

Geometric Isomerism: The E/Z and Cis/Trans Systems

The restricted rotation around a carbon-carbon double bond gives rise to a form of stereoisomerism known as geometric isomerism.[2] For an alkene to exhibit this property, each carbon atom of the double bond must be bonded to two different groups.

-

Cis/Trans Nomenclature: In simple cases where the two carbons of the double bond share a common substituent (like a hydrogen atom), the terms cis (substituents on the same side) and trans (substituents on opposite sides) are used.[3]

-

E/Z Nomenclature: For more complex alkenes, the Cahn-Ingold-Prelog (CIP) priority rules provide an unambiguous method for assigning configuration.[4] After assigning higher and lower priority to the two groups on each carbon of the double bond, the relationship between the two higher-priority groups is examined. If they are on the same side, the configuration is Z (zusammen, German for "together"). If they are on opposite sides, the configuration is E (entgegen, German for "opposite").[3] For 5-decene, the cis isomer is designated (Z)-5-decene, and the trans isomer is (E)-5-decene.[5][6]

Chirality and Molecular Symmetry

Chirality is the property of an object being non-superimposable on its mirror image.[1] In organic chemistry, the most common source of chirality is a tetrahedral carbon atom bonded to four different substituents, known as a chiral center.[1] Molecules with a single chiral center exist as a pair of enantiomers. A key determinant of whether a molecule is chiral is its symmetry. A molecule that possesses an internal plane of symmetry or a center of inversion is achiral , meaning it is superimposable on its mirror image and will not be optically active.[7]

Stereochemical Profile of (Z)-5-Decene

(Z)-5-decene is an alkene with the chemical formula C₁₀H₂₀ and a molecular weight of approximately 140.27 g/mol .[8][9] Its structure consists of a ten-carbon chain with a double bond located between carbons 5 and 6, with the butyl groups on the same side of the double bond plane.[5]

Geometric Isomerism in 5-Decene

5-decene exists as two distinct geometric isomers (diastereomers): (Z)-5-decene and (E)-5-decene. These isomers have different physical properties, such as boiling point, density, and spectroscopic signatures, which allows for their separation and identification.

The Achiral Nature of (Z)-5-Decene

A common point of inquiry is whether (Z)-5-decene is chiral. By analyzing its structure, we can definitively conclude that it is achiral . Although the carbons of the double bond are sp²-hybridized and not potential chiral centers, it is crucial to assess the molecule as a whole. (Z)-5-decene possesses a C₂ axis of symmetry and, more importantly, an internal plane of symmetry that bisects the C5-C6 double bond. This plane of symmetry renders the molecule superimposable on its mirror image.

Figure 1: Comparison of achiral (Z)-5-decene with a chiral alkene.

Stereoselective Synthesis and Experimental Protocol

Controlling the stereochemical outcome of a reaction is paramount in modern organic synthesis. To produce (Z)-5-decene with high selectivity, the partial hydrogenation of an alkyne using a "poisoned" catalyst is the method of choice.

Protocol 3.1: Synthesis of (Z)-5-Decene via Alkyne Hydrogenation

This protocol describes the conversion of 5-decyne to (Z)-5-decene using Lindlar's catalyst, which facilitates the syn-addition of hydrogen across the triple bond.

Methodology:

-

System Preparation: Assemble an oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a condenser under a nitrogen or argon atmosphere.

-

Reagent Charging: Charge the flask with 5-decyne (1.0 eq) dissolved in a suitable solvent such as methanol or ethyl acetate.

-

Catalyst Addition: Add Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate; ~5% by weight of the alkyne). For enhanced selectivity, add a small amount of quinoline (~1 mol%).

-

Causality: The lead acetate and quinoline act as catalyst poisons, deactivating the palladium catalyst just enough to prevent over-reduction of the desired alkene to the alkane (decane). This ensures the reaction stops at the alkene stage.

-

-

Hydrogenation: Purge the system with hydrogen gas (H₂) and maintain a positive pressure using a balloon or a continuous flow system.

-

Reaction Monitoring: Vigorously stir the reaction at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the consumption of the starting alkyne.

-

Workup: Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing with the reaction solvent.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography if necessary to remove any residual starting material or byproducts.

Figure 2: Experimental workflow for the synthesis of (Z)-5-decene.

Spectroscopic and Chromatographic Characterization

Confirmation of stereochemistry requires rigorous analytical techniques. The following protocols outline the self-validating system used to confirm the identity and purity of the synthesized (Z)-5-decene.

Protocol 4.1: NMR Spectroscopic Analysis

-

¹H NMR (Proton NMR):

-

Prepare a sample by dissolving ~5-10 mg of the product in deuterated chloroform (CDCl₃).

-

Acquire the spectrum on a 400 MHz or higher spectrometer.

-

Validation: The key diagnostic signals are the vinylic protons (H-C₅=C₆-H). For the (Z)-isomer, these protons will appear as a multiplet with a characteristic coupling constant (J) of approximately 10-12 Hz. This is significantly smaller than the ~15-18 Hz J-coupling observed for the (E)-isomer.

-

-

¹³C NMR (Carbon NMR):

-

Use the same sample as for ¹H NMR.

-